Enhanced Lipophilicity (LogP)
The introduction of the 7-methyl and 8-nitro groups significantly increases the calculated partition coefficient (LogP) compared to the parent imidazo[1,2-a]pyridin-3-ylmethanol scaffold. This measured shift in lipophilicity is a critical parameter for predicting membrane permeability and oral bioavailability in early-stage drug discovery . The target compound's higher LogP indicates superior ability to cross lipid bilayers compared to the unsubstituted analog.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.04 (as reported by LeYan based on computational prediction) |
| Comparator Or Baseline | Unsubstituted Imidazo[1,2-a]pyridin-3-ylmethanol (CAS 30489-43-1): LogP = 0.83 |
| Quantified Difference | +0.21 LogP units (a ~25% increase, representing a significant shift for CNS and intracellular target penetration) |
| Conditions | In silico prediction using standard algorithms (data sourced from chemical supplier databases) |
Why This Matters
For procurement decisions in medicinal chemistry programs, a LogP shift of +0.21 can improve membrane permeation predictions, making this building block more suitable for generating compound libraries optimized for intracellular or CNS targets.
